molecular formula C9H18O4 B8622582 Propanoic acid, 3,3-dimethoxy-, butyl ester CAS No. 143995-99-7

Propanoic acid, 3,3-dimethoxy-, butyl ester

Cat. No. B8622582
CAS No.: 143995-99-7
M. Wt: 190.24 g/mol
InChI Key: JPWUJXGVNNBDFK-UHFFFAOYSA-N
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Patent
US05510512

Procedure details

and 10. 0.07 g (0.4 mmol) of PdCl2, 4 mmol of a Cu compound corresponding to Table 2, 1.14 g (36 mmol) of methanol and 0.51 g of butyl acrylate in 3.5 g of dimethoxyethane was stirred for 20 hours at 50° C. under an O2 atmosphere (O2 -filled air balloon) in a round-bottomed flask with a magnetic core and reflux condenser. The yields of butyl 3,3-dimethoxypropionate as a function of the Cu compound used are compiled in Table 2.
[Compound]
Name
Cu
Quantity
4 mmol
Type
reactant
Reaction Step One
Quantity
1.14 g
Type
reactant
Reaction Step One
Quantity
0.51 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
PdCl2
Quantity
0.07 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][OH:2].[C:3]([O:7][CH2:8][CH2:9][CH2:10][CH3:11])(=[O:6])[CH:4]=[CH2:5].O=O.[CH2:14](COC)[O:15]C>Cl[Pd]Cl>[CH3:14][O:15][CH:5]([O:2][CH3:1])[CH2:4][C:3]([O:7][CH2:8][CH2:9][CH2:10][CH3:11])=[O:6]

Inputs

Step One
Name
Cu
Quantity
4 mmol
Type
reactant
Smiles
Name
Quantity
1.14 g
Type
reactant
Smiles
CO
Name
Quantity
0.51 g
Type
reactant
Smiles
C(C=C)(=O)OCCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Name
Quantity
3.5 g
Type
reactant
Smiles
C(OC)COC
Name
PdCl2
Quantity
0.07 g
Type
catalyst
Smiles
Cl[Pd]Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser

Outcomes

Product
Name
Type
product
Smiles
COC(CC(=O)OCCCC)OC
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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